Sulfameter N1-Glucuronide-d4 Sulfameter N1-Glucuronide-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0200756
InChI:
SMILES:
Molecular Formula: C₁₇H₁₆D₄N₄O₉S
Molecular Weight: 460.45

Sulfameter N1-Glucuronide-d4

CAS No.:

Cat. No.: VC0200756

Molecular Formula: C₁₇H₁₆D₄N₄O₉S

Molecular Weight: 460.45

* For research use only. Not for human or veterinary use.

Sulfameter N1-Glucuronide-d4 -

Specification

Molecular Formula C₁₇H₁₆D₄N₄O₉S
Molecular Weight 460.45

Introduction

Chemical Structure and Properties

Molecular Identification

Sulfameter N1-Glucuronide-d4 is a stable isotope-labeled analog of Sulfameter N1-Glucuronide, featuring four deuterium atoms in its structure. The compound has the following key identifiers:

ParameterValue
Molecular FormulaC₁₇D₄H₁₆N₄O₉S
Molecular Weight460.452 g/mol
Accurate Mass460.12
Product FormatNeat
Country of OriginCANADA

The compound exhibits specific structural characteristics that make it valuable for analytical applications, particularly as an internal standard in mass spectrometry .

Structural Configuration

The IUPAC name of the compound is (2S,3S,5R,6R)-6-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(5-methoxypyrimidin-2-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid. This systematic nomenclature reflects the precise stereochemistry and atomic arrangement within the molecule .

The structural representation can be further defined through its SMILES notation:
[2H]c1c([2H])c(c([2H])c([2H])c1N)S(=O)(=O)N([C@@H]2OC@@HC(=O)O)c3ncc(OC)cn3

This complex structure consists of three main components:

  • A tetradeuterio-substituted aminophenyl group

  • A sulfonamide linkage

  • A methoxypyrimidine moiety

  • A glucuronic acid component

Analytical Applications

Role as an Internal Standard

Sulfameter N1-Glucuronide-d4 serves primarily as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The incorporation of four deuterium atoms provides a mass shift that allows for accurate quantification of non-deuterated Sulfameter N1-Glucuronide in biological samples .

The use of deuterated internal standards like Sulfameter N1-Glucuronide-d4 is critical in analytical methods because they:

  • Compensate for matrix effects in complex biological samples

  • Correct for variations in extraction efficiency

  • Account for ionization suppression or enhancement in mass spectrometry

  • Enable accurate quantification through isotope dilution methodology

Metabolite Analysis Applications

Sulfameter N1-Glucuronide-d4 is particularly valuable in the analysis of phase II metabolites of sulfonamide drugs. It enables the direct measurement of N1-glucuronide conjugates, which are important metabolites in the clearance pathway of many sulfonamide antibiotics .

Research has demonstrated that LC-MS/MS methods incorporating deuterated internal standards provide superior accuracy in the quantification of glucuronide conjugates, with typical relative standard deviations less than 15% . This precision is essential for pharmacokinetic studies and therapeutic drug monitoring applications.

Pharmacological Context

Metabolic Pathway Representation

Sulfameter N1-Glucuronide-d4 represents a key metabolic pathway of sulfonamide drugs. Sulfonamides, including Sulfameter, undergo several metabolic transformations in humans, with N1-glucuronidation being a significant route of metabolism .

The N1-glucuronidation process involves the conjugation of glucuronic acid to the nitrogen atom at position 1 of the sulfonamide structure. This metabolic transformation significantly increases the water solubility of the compound, facilitating its excretion through urine .

Pharmacokinetic Relevance

Understanding the pharmacokinetics of sulfonamide N1-glucuronidation is important for several reasons:

  • N1-glucuronidation significantly affects the protein binding of sulfonamides

  • Glucuronide conjugates are typically less active pharmacologically than parent compounds

  • The rate of glucuronidation can vary between individuals, affecting drug clearance

  • N1-glucuronides may be subject to deconjugation in certain tissues

Studies have shown that N1-glucuronidation can result in an 80% reduction in the protein binding of sulfonamides, changing from approximately 92% for the parent compound to around 11% for the glucuronide conjugate . This dramatic shift in protein binding affects the distribution and elimination of the drug.

Analytical Method Development

LC-MS/MS Method Parameters

The development of LC-MS/MS methods for the analysis of Sulfameter N1-Glucuronide typically involves the following parameters:

ParameterTypical Conditions
ColumnC18 or similar reversed-phase
Mobile PhaseWater/methanol or acetonitrile with formic acid
Flow Rate0.2-0.5 mL/min
DetectionPositive electrospray ionization (ESI+)
Internal StandardSulfameter N1-Glucuronide-d4
Retention TimeCompound-specific, typically 8-15 minutes

These parameters enable the selective and sensitive detection of sulfonamide glucuronides in complex biological matrices .

Validation Parameters

The validation of analytical methods using Sulfameter N1-Glucuronide-d4 as an internal standard typically addresses the following parameters:

  • Linearity: Matrix-matched calibration curves with R² values exceeding 0.99

  • Accuracy: Typically within 70-120% of theoretical values

  • Precision: Inter-day precision (RSD) values below 23% and intra-day precision below 15%

  • Limits of detection and quantification: Typically in the low μg/kg range

  • Matrix effects: Corrected through the use of deuterated internal standards

Related Compounds and Comparative Analysis

Structural Analogs

Several related deuterated glucuronide conjugates share structural similarities with Sulfameter N1-Glucuronide-d4:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
Sulfamerazine N1-Glucuronide-d4C₁₇D₄H₁₆N₄O₈S444.452Contains 4-methylpyrimidine instead of 5-methoxypyrimidine
Sulfamethoxazole N1-Glucuronide-d4C₁₆D₄H₁₅N₃O₉S433.4Contains 5-methylisoxazole instead of 5-methoxypyrimidine
Sulfisomezole N1-glucuronide-d4C₁₆D₄H₁₅N₃O₉S433.4Different heterocyclic ring structure

These structural analogs serve similar analytical purposes but are specific to their respective parent drugs .

Metabolic Differences

The metabolism of different sulfonamides shows variation in the extent of N1-glucuronidation:

  • In humans, sulfamonomethoxine undergoes both N1-glucuronidation (approximately 12%) and N4-acetylation (approximately 36%)

  • Sulfadiazine undergoes N1-glucuronidation as well as acetylation, with the rate of metabolism varying between fast and slow acetylators

  • The urinary excretion of sulfonamides and their metabolites is pH-dependent, with alkaline urine promoting the excretion of unchanged drug

Research Applications

Deconjugation Assays

One important research application of Sulfameter N1-Glucuronide-d4 is in deconjugation assays. These assays are designed to evaluate the effectiveness of enzymatic hydrolysis procedures used in analytical methods .

Enzymatic hydrolysis with β-glucuronidase is commonly employed to determine the total content of a xenobiotic (unconjugated + conjugated forms) in biological samples. The use of deuterated glucuronide standards allows researchers to monitor the efficiency of this deconjugation process .

Biomonitoring Applications

Sulfameter N1-Glucuronide-d4 and similar deuterated standards are valuable tools in human biomonitoring studies. These studies assess human exposure to xenobiotics through the measurement of parent compounds and their metabolites in biological matrices .

The precise quantification enabled by deuterated internal standards allows researchers to:

  • Establish baseline levels of exposure

  • Monitor changes in exposure over time

  • Compare exposure levels across different populations

  • Assess the effectiveness of interventions designed to reduce exposure

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator